1,2-Octadiene

Physical Chemistry Process Engineering Separation Science

1,2-Octadiene (CAS 1072-19-1), systematically named octa-1,2-diene and commonly referred to as 1-pentylallene, is a C8H14 acyclic hydrocarbon belonging to the allene functional class. As a non-conjugated cumulene, it features a central sp-hybridized carbon flanked by two terminal methylene groups, conferring distinct reactivity orthogonal to typical conjugated dienes and terminal alkenes.

Molecular Formula C8H14
Molecular Weight 110.2 g/mol
CAS No. 1072-19-1
Cat. No. B090656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Octadiene
CAS1072-19-1
Molecular FormulaC8H14
Molecular Weight110.2 g/mol
Structural Identifiers
SMILESCCCCCC=C=C
InChIInChI=1S/C8H14/c1-3-5-7-8-6-4-2/h5H,1,4,6-8H2,2H3
InChIKeyZCNGIANFOSHGME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Octadiene (CAS 1072-19-1) Technical Specifications and Chemical Class Overview for Procurement


1,2-Octadiene (CAS 1072-19-1), systematically named octa-1,2-diene and commonly referred to as 1-pentylallene, is a C8H14 acyclic hydrocarbon belonging to the allene functional class [1]. As a non-conjugated cumulene, it features a central sp-hybridized carbon flanked by two terminal methylene groups, conferring distinct reactivity orthogonal to typical conjugated dienes and terminal alkenes. The compound is a low-boiling flammable liquid with a calculated boiling point of 132.2 °C at 760 mmHg, a calculated density of 0.714 g/cm³, and a calculated refractive index of 1.417 . Its high hydrophobicity is reflected in a calculated XlogP value of 3.1, with zero hydrogen bond donors or acceptors and a topological polar surface area of 0 Ų [2].

Why 1,2-Octadiene Cannot Be Replaced by 1,7-Octadiene or Other C8H14 Isomers in Specialized R&D


Although 1,2-octadiene shares the molecular formula C8H14 with its isomer 1,7-octadiene, substitution is precluded by fundamental differences in chemical architecture and resultant reactivity. 1,2-Octadiene contains a cumulated diene (allene) motif, whereas 1,7-octadiene is an α,ω-diene with two terminal, isolated alkene functionalities [1][2]. This divergence manifests in sharply contrasting physical properties: 1,2-octadiene exhibits a predicted boiling point of 132.2 °C at 760 mmHg , while 1,7-octadiene boils at 114–121 °C (lit.) [3] and possesses a higher density of 0.74 g/mL . Critically, the distinct electronic and steric profile of the allene group governs participation in pericyclic reactions (e.g., cycloadditions), organometallic insertions, and polymerization pathways that are inaccessible to its terminal diene counterpart. These disparities render the two isomers non-interchangeable in applications where specific regiochemical or topological outcomes are mandated.

1,2-Octadiene Comparative Performance Data Versus 1,7-Octadiene and In-Class Analogs


Allene vs. Terminal Diene: Physical Property Divergence

1,2-Octadiene is a cumulated diene (allene) that differs fundamentally from 1,7-octadiene, an α,ω-diene. This is reflected in key physicochemical properties. 1,2-Octadiene has a predicted boiling point of 132.2 °C at 760 mmHg , whereas 1,7-octadiene has a literature boiling point range of 114–121 °C [1]. Density also varies: 0.714 g/cm³ (calculated) for 1,2-octadiene versus 0.740 g/mL for 1,7-octadiene .

Physical Chemistry Process Engineering Separation Science

Hydrophobicity and Solubility Profile Differentiation

The calculated XlogP for 1,2-octadiene is 3.1 [1], indicating high hydrophobicity. In contrast, 1,7-octadiene has a measured water solubility of 0.08 g/L at 20 °C , which aligns with a lower XlogP of approximately 2.9 [2]. The higher calculated lipophilicity of 1,2-octadiene suggests a stronger preference for non-polar environments.

Medicinal Chemistry Formulation Science Environmental Fate

Differential Reactivity in Polymerization: α,ω-Diene vs. Cumulene

1,7-Octadiene is a well-established α,ω-diene comonomer used to introduce long-chain branching in polyethylene [1]. The polymerization of 1,7-octadiene with titanium tetrachloride and triisobutyl aluminum yields polymers composed of 1,2-addition and cyclized products [2]. While direct, quantitative reactivity data for 1,2-octadiene under identical polymerization conditions is absent from the literature, the cumulative double bond of an allene is known to exhibit distinct insertion and cycloaddition chemistry compared to terminal alkenes [3].

Polymer Chemistry Materials Science Catalysis

Spectral Fingerprint for Isomer Discrimination

¹H NMR spectroscopy can unequivocally distinguish 1,2-octadiene from 1,7-octadiene. 1,2-Octadiene features characteristic allenic proton signals, which are absent in 1,7-octadiene . Conversely, 1,7-octadiene displays distinct vinyl proton multiplets from its terminal alkene groups [1]. Gas chromatography with mass spectrometry (GC-MS) further resolves the isomers based on retention time differences .

Analytical Chemistry Quality Control Structural Elucidation

Primary R&D and Industrial Use Cases for 1,2-Octadiene Supported by Comparative Data


Allene-Specific Polymer Synthesis and Materials Discovery

1,2-Octadiene is uniquely suited for the development of polymers with novel architectures derived from allene insertion or cycloaddition chemistry. While 1,7-octadiene is a well-known α,ω-diene used to introduce long-chain branching in polyethylene [1][2], the distinct reactivity of the cumulative double bond in 1,2-octadiene opens pathways to polymers with different topologies, such as those containing cyclobutane rings or other allene-derived motifs [3].

Synthetic Methodology Development: Cycloaddition and Organometallic Reactions

The allene moiety in 1,2-octadiene is a versatile participant in [2+2] and other cycloadditions, as well as in transition metal-catalyzed transformations. This contrasts with 1,7-octadiene, which typically undergoes metathesis, hydroboration, or epoxidation [4][5]. 1,2-Octadiene is therefore a critical substrate for developing new synthetic methods that leverage the unique electronic and steric properties of allenes [6].

Specialty Chemical Intermediate for High-Value Derivatives

The higher lipophilicity (XlogP 3.1) [7] and distinct boiling point (132.2 °C) of 1,2-octadiene, compared to 1,7-octadiene (XlogP ~2.9, boiling point 114–121 °C) [8][9], make it a strategically valuable building block for synthesizing hydrophobic, non-polar derivatives. These differences can translate to improved separation characteristics and modified physicochemical profiles in final products, which is particularly relevant in the design of specialty materials and bioactive compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Octadiene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.